

Methyl 4-bromothiophene-3-carboxylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 4-bromothiophene-3-carboxylate

Cat. No.: B074558

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This technical guide provides a comprehensive overview of **Methyl 4-bromothiophene-3-carboxylate**, a valuable building block in organic synthesis and medicinal chemistry. The document details its commercial availability, physicochemical properties, potential synthetic routes, and its applications in the development of novel therapeutics.

Commercial Availability and Physicochemical Properties

Methyl 4-bromothiophene-3-carboxylate is commercially available from various chemical suppliers. The compound, with CAS number 78071-37-1, is typically offered in research-grade purities. Its precursor, 4-Bromothiophene-3-carboxylic acid (CAS: 16694-17-0), is also readily available for in-house synthesis of the methyl ester.^{[1][2][3][4]}

A summary of the key physicochemical properties for **Methyl 4-bromothiophene-3-carboxylate** is presented in the table below.

Property	Value	Reference
CAS Number	78071-37-1	[5]
Molecular Formula	C ₆ H ₅ BrO ₂ S	[5]
Molecular Weight	221.07 g/mol	[5]
Purity	≥95% (typical)	[5]
Appearance	Not specified (likely a solid)	
Predicted Boiling Point	244.4 ± 20.0 °C	

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **Methyl 4-bromothiophene-3-carboxylate** is not readily available, a standard esterification of the commercially available 4-bromothiophene-3-carboxylic acid is the most direct route. A reliable method for this transformation is the Steglich esterification, which is known for its mild conditions and high yields.

Proposed Synthesis of Methyl 4-bromothiophene-3-carboxylate via Steglich Esterification

This protocol is adapted from a standard Steglich esterification procedure.[6][7]

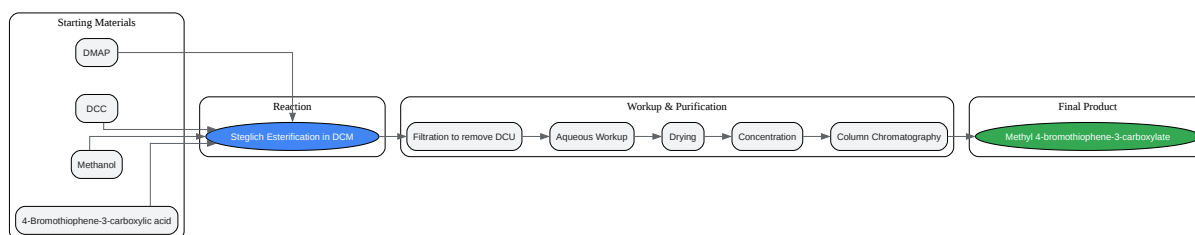
Materials:

- 4-Bromothiophene-3-carboxylic acid
- Methanol (anhydrous)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
- Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq).
- Add an excess of anhydrous methanol (3-5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
- Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Methyl 4-bromothiophene-3-carboxylate**.



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A generalized workflow for the synthesis of **Methyl 4-bromothiophene-3-carboxylate**.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for **Methyl 4-bromothiophene-3-carboxylate** are not extensively documented, its structural motifs are prevalent in compounds with significant pharmacological properties. Thiophene-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[8]

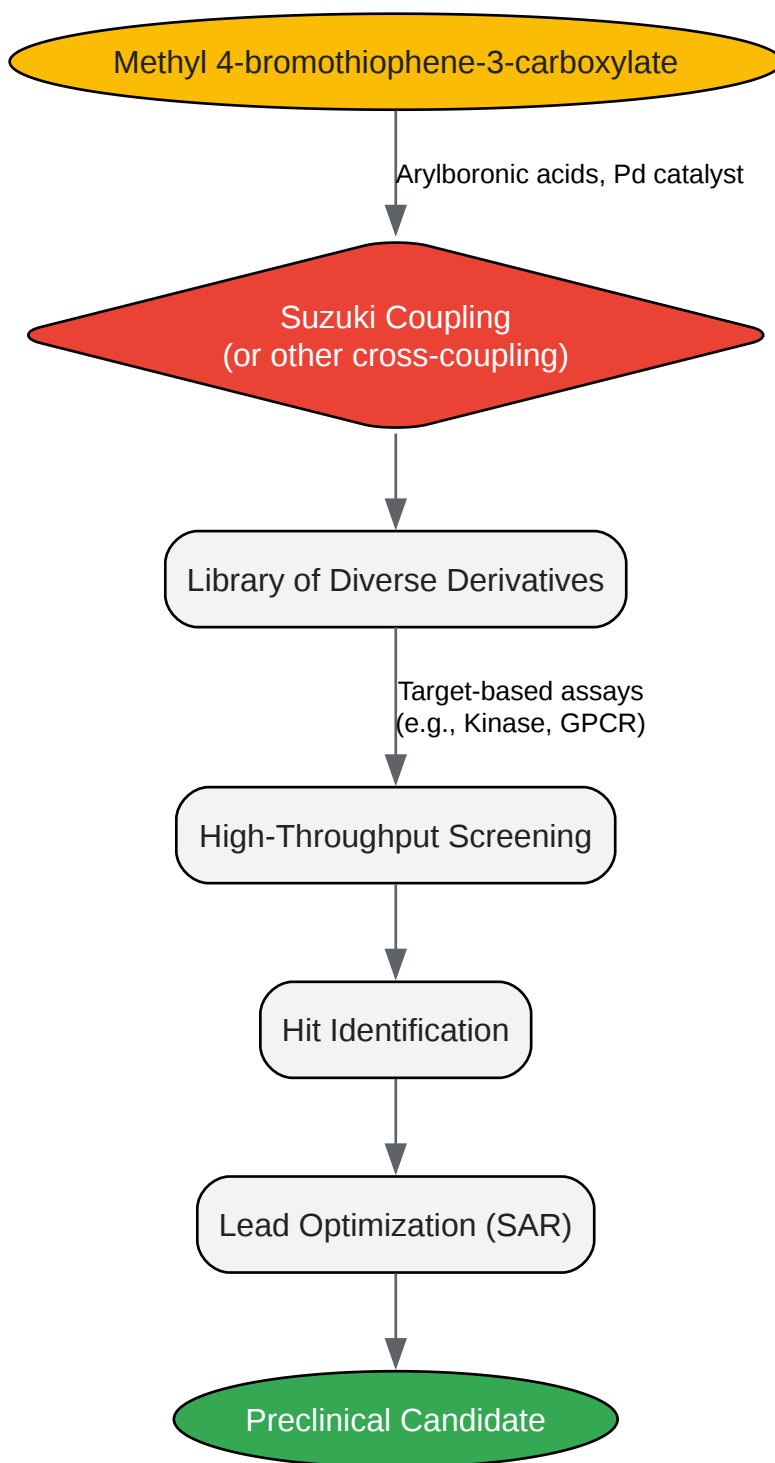
Derivatives of bromothiophenes are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[3][9] The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Role as a Scaffold in Kinase Inhibitor Design

Protein kinases are critical targets in oncology and inflammation research.[10][11] The thiophene core can serve as a bioisostere for other aromatic systems, and the substituent at the 4-position (introduced via the bromine) can be tailored to target specific residues in the kinase active site.

Potential in GPCR Modulator Synthesis

GPCRs represent a large family of drug targets. Thiophene-based compounds have been investigated as allosteric modulators of GPCRs, such as the GABAB receptor.[12] **Methyl 4-bromothiophene-3-carboxylate** provides a platform for the synthesis of novel ligands that can modulate the activity of these important receptors.



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A conceptual workflow for the use of **Methyl 4-bromothiophene-3-carboxylate** in drug discovery.

Conclusion

Methyl 4-bromothiophene-3-carboxylate is a commercially accessible and versatile building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its utility as a scaffold for the development of kinase inhibitors and GPCR modulators makes it a valuable tool for researchers engaged in drug discovery. The synthetic protocols and conceptual workflows provided in this guide offer a starting point for the effective utilization of this compound in the laboratory. Further investigation into the specific biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

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